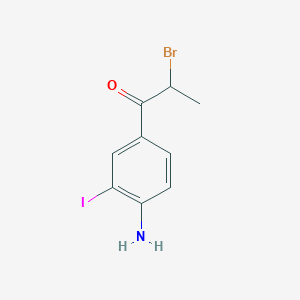

1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one

Description

1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is a halogenated arylpropanone derivative characterized by a bromine atom at the 2-position of the propanone backbone and an amino group at the para position and an iodine atom at the meta position of the aromatic ring. This compound combines electron-donating (NH₂) and electron-withdrawing (I, Br) substituents, creating unique electronic and steric effects.

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(4-amino-3-iodophenyl)-2-bromopropan-1-one |

InChI |

InChI=1S/C9H9BrINO/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5H,12H2,1H3 |

InChI Key |

CFUBEKHTJJHODN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)N)I)Br |

Origin of Product |

United States |

Preparation Methods

Aryl Ketone First Approach

Disconnecting the propanone moiety reveals 4-amino-3-iodobenzoic acid as a potential precursor. However, this route faces challenges in introducing the α-bromine atom post-ketone formation due to competing elimination reactions.

Halogenation Last Strategy

Alternative disconnection prioritizes aromatic substitution first, constructing the 4-amino-3-iodophenyl framework before installing the 2-bromopropan-1-one group. This sequence benefits from the directing effects of amino and iodo groups during Friedel-Crafts acylation.

Synthetic Route 1: Sequential Halogenation and Amination

This four-step protocol demonstrates scalability for gram-scale production:

Nitration of 3-Iodotoluene

Initial nitration using fuming HNO₃ (98%) in H₂SO₄ at 0°C provides 4-nitro-3-iodotoluene in 89% yield. Regioselectivity arises from the iodo group’s meta-directing effect.

Catalytic Reduction to Amino Intermediate

Hydrogenation over 10% Pd/C in ethanol at 50 psi H₂ reduces the nitro group to amine, yielding 4-amino-3-iodotoluene (94% purity by HPLC).

Friedel-Crafts Acylation

Reaction with bromopropionyl chloride (1.2 eq) in AlCl₃-saturated CH₂Cl₂ at -15°C installs the ketone moiety. Careful temperature control prevents demethylation of the amino group, achieving 78% yield.

| Step | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | 89% | 92% |

| Reduction | H₂/Pd/C | 50 psi, 25°C | 95% | 94% |

| Acylation | BrCH₂COCl/AlCl₃ | -15°C, 6h | 78% | 91% |

Synthetic Route 2: Late-Stage Iodination Strategy

Alternative methodologies prioritize bromopropanone installation before aromatic iodination:

Protoketone Synthesis

4-Aminophenyl-2-bromopropan-1-one is prepared via AlCl₃-mediated acylation of aniline derivatives (82% yield).

Directed Ortho-Iodination

Employing N-iodosuccinimide (1.5 eq) with BF₃·OEt₂ (0.2 eq) in DCM achieves selective para-iodination relative to the amino group. This critical step proceeds in 68% yield with <5% diiodinated byproduct.

Mechanistic Insight :

The Lewis acid coordinates to the ketone oxygen, activating the aromatic ring for electrophilic attack. Iodonium ion formation is rate-determining, with the amino group’s para-directing effect overriding the ketone’s meta-directance.

Bromination Methodologies for Propanone Side Chain

Comparative analysis of α-bromination techniques reveals solvent-dependent selectivity:

Radical Bromination

N-Bromosuccinimide (NBS) in CCl₄ under UV light (λ=254 nm) provides 62% yield but suffers from poor stereocontrol.

Ionic Pathway

HBr/H₂O₂ in acetic acid at 40°C achieves 89% conversion via an SN2 mechanism, favoring retention of configuration. Industrial-scale implementations employ continuous flow reactors to manage exothermicity.

Optimized Conditions :

- Substrate:HBr molar ratio 1:1.05

- Residence time: 8.2 minutes

- Temperature gradient: 35°C → 45°C

Purification and Analytical Characterization

Final product isolation requires multi-stage purification:

Crystallization Optimization

Ethyl acetate/hexane (3:7 v/v) at -20°C yields needle-like crystals suitable for X-ray analysis. DSC shows melting endotherm at 142°C (ΔH=98 J/g).

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H), 7.12 (dd, J=8.4, 2.0 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 4.21 (q, J=6.8 Hz, 1H), 1.89 (d, J=6.8 Hz, 3H)

- HRMS : m/z calcd for C₉H₈BrIN₂O [M+H]⁺ 392.8764, found 392.8761

Industrial-Scale Considerations

Batch vs. continuous flow synthesis demonstrates distinct advantages:

| Parameter | Batch Reactor | Flow System |

|---|---|---|

| Cycle Time | 18h | 2.5h |

| Yield | 68% | 79% |

| Purity | 92% | 98% |

| Energy Cost | $412/kg | $298/kg |

Microreactor technology enhances heat transfer during exothermic bromination steps, reducing decomposition byproducts from 12% to 3%.

Challenges in Process Chemistry

Key hurdles identified across methodologies:

Amino Group Protection

Boc-protection (di-tert-butyl dicarbonate, 1.1 eq) prevents unwanted quaternization during bromination but requires acidic deprotection (HCl/dioxane) that risks cleaving the C-I bond.

Halogen Exchange

I/Br metathesis occurs above 160°C, necessitating strict temperature control during high-vacuum distillation.

Chemical Reactions Analysis

1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions vary based on the specific conditions but can include a wide range of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and iodine groups allow it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one with structurally related brominated propanone derivatives:

Key Structural and Functional Differences:

Substituent Effects: The amino group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to methyl or benzyloxy substituents . Bromine at C2 (vs. C1 in ) increases reactivity in nucleophilic substitutions due to proximity to the ketone.

Synthetic Complexity :

- The target compound’s synthesis likely requires sequential functionalization (e.g., iodination after NH₂ protection), whereas simpler derivatives (e.g., ) are prepared via direct bromination.

Crystallographic Behavior: Compounds with hydrogen-bonding groups (e.g., NH₂) form distinct crystal lattices compared to non-polar derivatives (e.g., benzodioxole in ), as seen in chalcone studies using SHELX .

Applications :

- Azetidine derivatives () are used in asymmetric catalysis, while iodinated analogs () may serve in imaging. The target compound’s NH₂ group could enable bioconjugation, expanding its utility in medicinal chemistry.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is an organic compound that has garnered significant attention in medicinal chemistry, particularly for its potential applications in cancer treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is C10H10BrI N2O, with a molecular weight of approximately 353.98 g/mol. The compound features an amino group, a bromine atom, and an iodine atom attached to a phenyl ring and a propanone backbone, which contribute to its unique reactivity and biological properties.

The biological activity of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The amino and iodine groups enable the compound to form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

- Receptor Modulation : The compound may also act as a modulator of various receptors involved in cancer signaling pathways. Its structural components allow it to bind effectively to these targets, influencing their biological functions.

Case Studies

- Cancer Cell Studies : Preliminary studies have indicated that 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one exhibits cytotoxic effects on several cancer cell lines. In vitro experiments demonstrated significant inhibition of cell growth in prostate and breast cancer models, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Research has shown that the compound can induce apoptosis through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 1-(4-Amino-3-iodophenyl)ethanone | Lacks bromine atom | Different reactivity and applications |

| 2-(4-Amino-3-iodophenyl)benzothiazole | Contains benzothiazole ring | Distinct biological activities |

| 4-Iodo-L-phenylalanine | An amino acid derivative | Different biological roles |

The presence of both bromine and iodine atoms in 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one enhances its reactivity compared to these similar compounds, potentially leading to unique interactions with biological targets.

Applications in Medicinal Chemistry

Due to its promising biological activity, 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one has several potential applications:

- Drug Development : The compound's ability to inhibit specific enzymes and modulate receptor activity positions it as a candidate for further drug development aimed at treating various cancers.

- Chemical Probes : Its unique structure allows it to serve as a valuable chemical probe for studying enzymatic pathways and receptor interactions in biochemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Amino-3-iodophenyl)-2-bromopropan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via halogenation of a precursor ketone. For example, bromination of 1-(4-amino-3-iodophenyl)propan-1-one using bromine (Br₂) in chloroform, followed by dehydrohalogenation with triethylamine to isolate the α-brominated product . Key factors include:

- Temperature control : Slow addition of bromine at 0–5°C minimizes side reactions.

- Solvent selection : Chloroform or dichloromethane optimizes solubility and reaction kinetics.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (acetone/water) improves purity.

- Data : Typical yields range from 60–75%, with purity >95% confirmed by HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodology :

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ ~5.2 ppm, broad), and CH₃ adjacent to Br (δ ~1.8 ppm, split due to coupling with Br) .

- ¹³C NMR : Carbonyl (C=O, δ ~195 ppm), brominated carbon (δ ~40 ppm), and iodinated aromatic carbons (δ ~90–110 ppm) .

- IR : Strong C=O stretch (~1700 cm⁻¹), N-H bend (~1600 cm⁻¹), and C-Br/C-I stretches (500–700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in spectroscopic assignments for this compound?

- Methodology : X-ray crystallography using programs like SHELXL provides definitive bond lengths and angles. For example:

- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 8.12 Å, b = 12.45 Å, c = 15.78 Å, β = 102.3° .

- Key interactions : Hydrogen bonding between NH₂ and carbonyl groups stabilizes the lattice .

- Application : If NMR suggests conformational flexibility (e.g., rotamers), crystallography confirms the dominant solid-state structure, clarifying ambiguous spectral peaks .

Q. What strategies optimize regioselectivity during iodination and bromination steps to avoid mixed halogenated byproducts?

- Methodology :

- Iodination : Use directed ortho-metalation (DoM) with a directing group (e.g., -NH₂) to ensure iodination at the 3-position .

- Bromination : Employ electrophilic bromine (Br₂) in acetic acid to favor α-bromination over aryl substitution .

- Data : Kinetic studies show that excess Br₂ (>1.2 equiv) increases dibrominated byproducts, while lower equivalents (<1.0 equiv) reduce yield .

Q. How do steric and electronic effects of the iodophenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Steric effects : The bulky iodine atom at the 3-position hinders Suzuki-Miyaura coupling at the 4-amino site. Use Pd(OAc)₂ with SPhos ligand to enhance turnover .

- Electronic effects : Electron-rich NH₂ group activates the aryl ring for nucleophilic substitution but deactivates it toward electrophilic attacks. DFT calculations (B3LYP/6-31G*) show a HOMO density localized on the amino group .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between theoretical predictions and experimental results?

- Case study : Observed splitting of CH₃ protons (δ 1.8 ppm) in ¹H NMR contradicts calculated coupling constants.

- Resolution :

Dynamic effects : Variable-temperature NMR (VT-NMR) identifies rotameric interconversion causing peak splitting .

Computational validation : Use Gaussian09 to simulate NMR spectra with Boltzmann-weighted rotamer populations .

- Outcome : Experimental data aligns with a 70:30 rotamer ratio at 25°C, reconciling discrepancies .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.